molecular formula C10H11NO4 B581952 2-Acetamido-6-methoxybenzoic acid CAS No. 50868-77-4

2-Acetamido-6-methoxybenzoic acid

Cat. No.: B581952
CAS No.: 50868-77-4
M. Wt: 209.201
InChI Key: SNXGSPZWYIUBID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-6-methoxybenzoic acid typically involves the acylation of 6-methoxyanthranilic acid. One common method includes the reaction of 6-methoxyanthranilic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar acylation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-6-methoxybenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-acetamido-6-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The acetamido group can interact with active sites of enzymes, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidobenzoic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.

    6-Methoxybenzoic acid: Lacks the acetamido group, influencing its chemical behavior and applications.

    2-Acetamido-4-methoxybenzoic acid: Similar structure but with the methoxy group at a different position, affecting its chemical and biological properties.

Uniqueness

2-Acetamido-6-methoxybenzoic acid is unique due to the specific positioning of the acetamido and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-acetamido-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-4-3-5-8(15-2)9(7)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXGSPZWYIUBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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